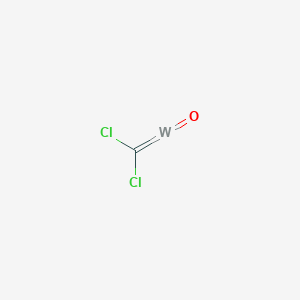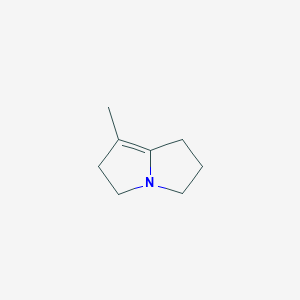
7-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine is an organic compound belonging to the class of pyrrolizines. Pyrrolizines are heterocyclic compounds containing a pyrrole ring fused to a pyrrolidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine typically involves cyclization reactions. Another method involves the cyclization of pyrazoles by alkyne groups, catalyzed by gold, and subsequent cyclization by sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反応の分析
Types of Reactions
7-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
科学的研究の応用
7-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 7-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .
類似化合物との比較
Similar Compounds
Heliotridine: A stereoisomer of 7-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine with similar chemical properties.
Pyrrolopyrazine derivatives: Compounds containing a pyrrole ring fused to a pyrazine ring, exhibiting various biological activities.
Methyl tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate: A related compound with a carboxylate functional group.
Uniqueness
This compound is unique due to its specific chemical structure, which allows for diverse chemical reactions and applications. Its ability to undergo various transformations makes it a valuable compound in synthetic chemistry and drug discovery .
特性
CAS番号 |
76466-48-3 |
|---|---|
分子式 |
C8H13N |
分子量 |
123.20 g/mol |
IUPAC名 |
7-methyl-2,3,5,6-tetrahydro-1H-pyrrolizine |
InChI |
InChI=1S/C8H13N/c1-7-4-6-9-5-2-3-8(7)9/h2-6H2,1H3 |
InChIキー |
HAHJWJREONMABN-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CCCN2CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


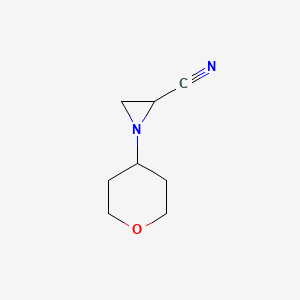
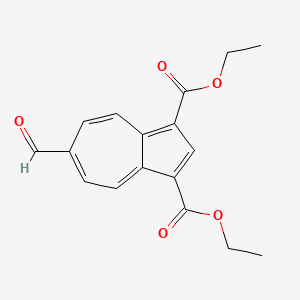
![1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14439486.png)
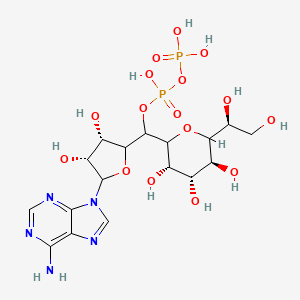
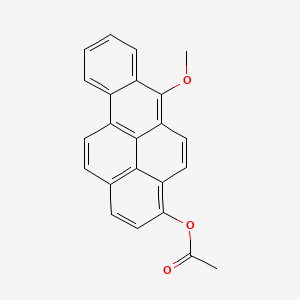
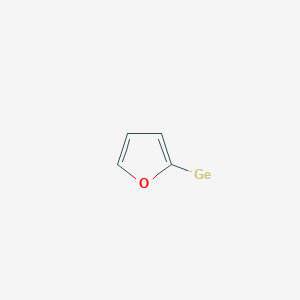
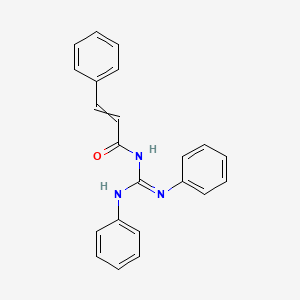
![N,N-Dimethyl-N'-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea](/img/structure/B14439519.png)
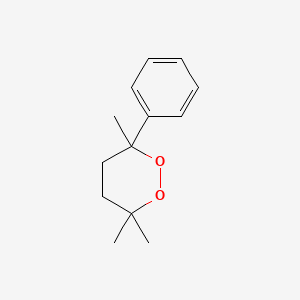
![1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]-](/img/structure/B14439527.png)
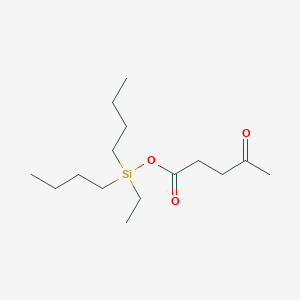
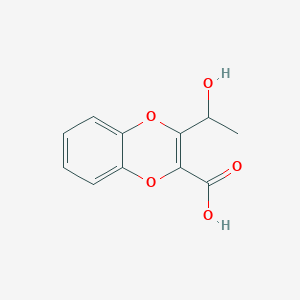
![N-{4-Ethoxy-2-[(4-methyl-2-nitrophenyl)sulfanyl]-6-nitrophenyl}formamide](/img/structure/B14439538.png)
